Guanylin Receptor Binding Affinity (Ki) vs. E. coli STa in T84 Human Colon Cells
Guanylin binds to GC-C receptors with approximately 240-fold lower high-affinity site binding affinity compared to E. coli STa (ST 5-17). In competitive radioligand binding assays using ¹²⁵I-ST on intact T84 human colon carcinoma cells, the two-site binding model resolved distinct Ki values [1]. This quantitative difference establishes guanylin as a lower-affinity endogenous ligand relative to the bacterial superagonist, providing critical context for dose-response interpretation in studies comparing natural versus pathophysiological GC-C activation [1].
| Evidence Dimension | GC-C receptor binding affinity (Ki, high-affinity site) |
|---|---|
| Target Compound Data | 19 ± 5 nM |
| Comparator Or Baseline | E. coli STa (ST 5-17): 78 ± 38 pM (0.078 nM) |
| Quantified Difference | ~244-fold lower affinity for guanylin |
| Conditions | Competitive radioligand binding assay using ¹²⁵I-ST on intact T84 human colon carcinoma cells |
Why This Matters
Procurement of guanylin is essential as the endogenous low-affinity reference standard; using STa would overestimate receptor engagement and misrepresent native signaling dynamics.
- [1] Forte LR, Eber SL, Turner JT, Freeman RH, Fok KF, Currie MG. Guanylin stimulation of Cl⁻ secretion in human intestinal T84 cells via cyclic guanosine monophosphate. J Clin Invest. 1993 Jun;91(6):2423-8. View Source
